

Application Notes and Protocols: 2-(Methylsulfonyl)-10H-phenothiazine in Organic Synthesis

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-10h-phenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-(methylsulfonyl)-10H-phenothiazine** as a versatile building block in organic synthesis. This phenothiazine derivative is a key intermediate in the development of novel therapeutic agents and advanced materials.

Introduction

2-(Methylsulfonyl)-10H-phenothiazine is a tricyclic heterocyclic compound characterized by a phenothiazine core substituted with a methylsulfonyl group. This electron-withdrawing group significantly influences the electronic properties of the phenothiazine system, making it a valuable scaffold for the synthesis of a diverse range of derivatives with applications in medicinal chemistry and materials science. Its derivatives have been investigated for their potential as anticancer, antipsychotic, and antimicrobial agents. Furthermore, the unique photophysical properties of phenothiazine-based molecules have led to their exploration in the development of organic light-emitting diodes (OLEDs).

Physicochemical Properties and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO ₂ S ₂	[1]
Molecular Weight	277.36 g/mol	[1]
Appearance	Light yellow to brown solid	[2]
Melting Point	154.6 - 155.7 °C	[2]
¹ H NMR (500 MHz, CDCl ₃)	δ 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H)	[2]
¹³ C NMR (125 MHz, CDCl ₃)	δ 140.4, 139.1, 129.7, 128.9, 127.8, 127.4, 126.9, 125.5, 122.9, 116.1, 115.8, 44.5	[2]
HRMS (ESI)	[M+H] ⁺ calcd. for C ₁₃ H ₁₂ NO ₂ S ₂ : 278.0309, found: 278.0310	[3]

Applications in Organic Synthesis

2-(Methylsulfonyl)-10H-phenothiazine serves as a key starting material for a variety of chemical transformations, primarily targeting the nitrogen atom of the phenothiazine ring and the sulfur atom for oxidation.

N-Alkylation

N-alkylation of the phenothiazine core is a common strategy to introduce diverse functionalities, leading to compounds with modified biological activities and physicochemical properties.

This protocol is adapted from a similar synthesis of a 2-chloro-phenothiazine derivative and is expected to yield the desired product.[4]

Materials:

- **2-(Methylsulfonyl)-10H-phenothiazine**

- 1-Bromo-3-chloropropane
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether (Et₂O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of **2-(methylsulfonyl)-10H-phenothiazine** (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at 0 °C for 30 minutes.
- Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of brine.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.

- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 10-(3-chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine.

Product	Reagents	Solvent	Temp.	Time	Yield	Spectroscopic Data
10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine	2-(Methylsulfonyl)-10H-phenothiazine, 1-Bromo-3-chloropropane, NaH	DMF	0 °C to RT	12-18 h	~90% (estimated)	¹ H NMR (CDCl ₃ , 400 MHz): δ 7.6-6.8 (m, 7H, Ar-H), 4.1 (t, 2H, N-CH ₂), 3.6 (t, 2H, CH ₂ -Cl), 3.1 (s, 3H, SO ₂ -CH ₃), 2.2 (quint, 2H, -CH ₂ -). ¹³ C NMR (CDCl ₃ , 100 MHz): δ 145.1, 143.8, 135.2, 128.0, 127.8, 127.5, 126.9, 123.5, 122.8, 115.9, 115.5, 45.2, 44.8, 41.9, 29.5.

Oxidation to Sulfone

Oxidation of the sulfur atom in the phenothiazine ring to a sulfone further modifies the electronic properties of the molecule, which can enhance its biological activity or tune its photophysical characteristics for material applications.

Materials:

- **2-(Methylsulfonyl)-10H-phenothiazine**
- Hydrogen peroxide (H₂O₂, 30% solution)
- Glacial acetic acid
- Ethanol
- Water

Procedure:

- Dissolve **2-(methylsulfonyl)-10H-phenothiazine** (1.0 eq.) in glacial acetic acid in a round-bottom flask.
- To this solution, add hydrogen peroxide (30%, excess) dropwise with stirring at room temperature.
- After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The solid product will precipitate out. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure **2-(methylsulfonyl)-10H-phenothiazine-5,5-dioxide**.

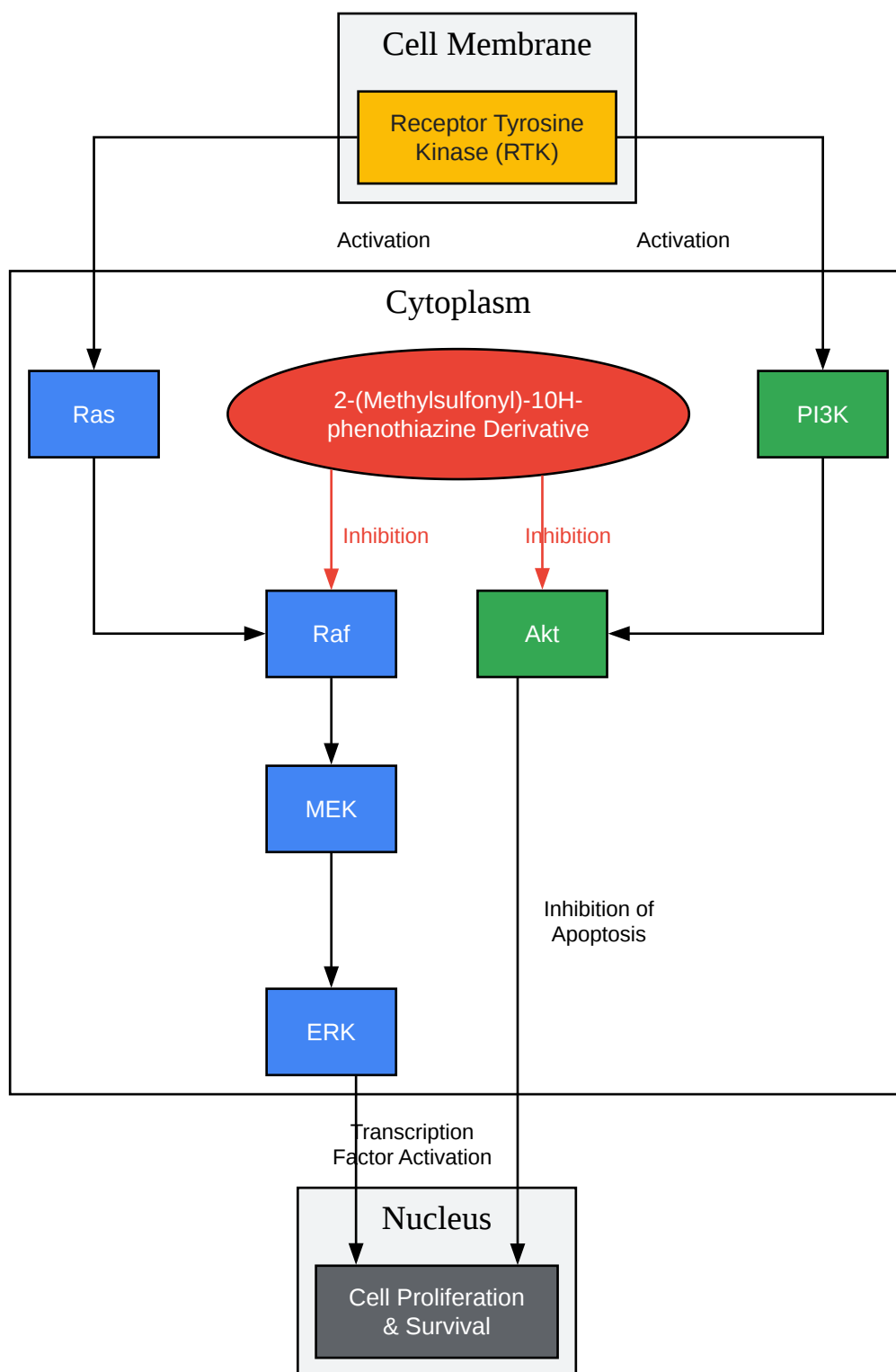
Product	Reagents	Solvent	Temp.	Time	Yield	Spectroscopic Data
2-(Methylsulfonyl)-10H-phenothiazine-5,5-dioxide	2-(Methylsulfonyl)-10H-phenothiazine, H ₂ O ₂	Glacial Acetic Acid	60-70 °C	2-4 h	>80% (typical)	IR (KBr, cm ⁻¹): ~3250 (N-H), ~1330 & 1150 (SO ₂). ¹ H NMR (DMSO-d ₆ , 400 MHz): δ 8.5 (br s, 1H, NH), 8.0-7.2 (m, 7H, Ar-H), 3.2 (s, 3H, SO ₂ -CH ₃). ¹³ C NMR (DMSO-d ₆ , 100 MHz): δ 142.1, 140.5, 136.8, 130.2, 129.5, 128.8, 127.3, 124.1, 121.5, 118.2, 117.9, 44.2.

Application in Drug Development: Anticancer Activity

Derivatives of **2-(methylsulfonyl)-10H-phenothiazine** have shown promise as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Signaling Pathways

Phenothiazine derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK and PI3K/Akt pathways.



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Caption: Inhibition of MAPK/ERK and PI3K/Akt pathways by phenothiazine derivatives.

Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid, electron-rich phenothiazine core, when appropriately functionalized, can be used to create materials with high thermal stability and excellent charge-transporting properties, making them suitable for use in OLEDs. The methylsulfonyl group can be used to tune the HOMO/LUMO energy levels of the material.

Workflow for OLED Device Fabrication



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Caption: General workflow for the fabrication of an OLED device.

Performance of Phenothiazine-Based OLEDs

The following table summarizes typical performance data for OLED devices incorporating phenothiazine derivatives as the emissive or charge-transporting layer.[5][6]

Device Structure	Emissive Material	Max. EQE (%)	Max. Luminance (cd/m ²)	Turn-on Voltage (V)	Emission Color
ITO/HIL/HTL/ EML/ETL/EIL /Al	PTZ-TPE Derivative	4.33	8400	~5	Orange
ITO/HIL/HTL/ EML/ETL/EIL /Al	NTPCF (Phenothiazin e- nicotinonitrile)	4.25	5240	5	Warm White
ITO/HIL/HTL/ EML/ETL/EIL /Al	PY-PH (Pyrene- phenothiazin e)	0.45	2116	-	Green

EQE: External Quantum Efficiency

Conclusion

2-(Methylsulfonyl)-10H-phenothiazine is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the methylsulfonyl group, make it an excellent starting material for the development of novel compounds with significant potential in both medicinal chemistry and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

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